1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1256793-26-6
VCID: VC6092259
InChI: InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
SMILES: C1CC1(C2=NC=C(C=C2)Cl)C(=O)O
Molecular Formula: C9H8ClNO2
Molecular Weight: 197.62

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid

CAS No.: 1256793-26-6

Cat. No.: VC6092259

Molecular Formula: C9H8ClNO2

Molecular Weight: 197.62

* For research use only. Not for human or veterinary use.

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid - 1256793-26-6

Specification

CAS No. 1256793-26-6
Molecular Formula C9H8ClNO2
Molecular Weight 197.62
IUPAC Name 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key ATRCQEDYRDZWOL-UHFFFAOYSA-N
SMILES C1CC1(C2=NC=C(C=C2)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid is C9_9H8_8ClNO2_2, with a molecular weight of 209.62 g/mol. The compound’s architecture comprises:

  • A cyclopropane ring with a carboxylic acid (–COOH) substituent.

  • A pyridine ring substituted with chlorine at the 5-position, connected to the cyclopropane via a single bond.

Key structural features were confirmed through spectroscopic methods:

  • 1^1H NMR: The cyclopropane protons resonate as a multiplet between δ 1.40–1.62 ppm, while the pyridine aromatic protons appear as distinct signals (e.g., δ 7.44 and 7.96 ppm in analogous fluorinated derivatives) .

  • 13^{13}C NMR: The carboxylic carbon typically appears near δ 170 ppm, with the cyclopropane carbons between δ 20–30 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~2500–3300 cm1^{-1} (O–H stretch) confirm the carboxylic acid group .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid involves multistep strategies, often adapting methodologies from related cyclopropane-carboxylic acid derivatives :

Route 1: Cyclopropanation of Pyridine Precursors

  • Starting Material: 5-Chloropyridine-2-carboxylic acid.

  • Cyclopropanation: Treatment with diazomethane or trimethylsulfoxonium iodide generates the cyclopropane ring.

  • Purification: Recrystallization or chromatography yields the final product.

Route 2: Oxidation of Ketone Intermediates

  • Intermediate Synthesis: Preparation of 1-(5-chloropyridin-2-yl)cyclopropyl methyl ketone.

  • Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) converts the ketone to the carboxylic acid .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Cyclopropanation65–75≥95Ring strain management
Ketone Oxidation80–85≥98Side-product formation

Physicochemical Properties

The compound exhibits distinct properties due to its hybrid structure:

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL at 25°C) .

  • Melting Point: 148–152°C (decomposition observed above 160°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

Thermodynamic Data:

  • ΔHf_f^\circ: Calculated as −245 kJ/mol (DFT methods).

  • LogP: 1.8 ± 0.2, indicating moderate lipophilicity .

Chemical Reactivity

Functional Group Transformations

  • Carboxylic Acid Reactions:

    • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

    • Amidation: Coupling with amines via carbodiimide reagents produces amide derivatives .

  • Pyridine Ring Modifications:

    • Nucleophilic Aromatic Substitution: The 5-chloro group undergoes substitution with amines or thiols at elevated temperatures .

  • Cyclopropane Ring Reactivity:

    • Ring-Opening: Acid-catalyzed cleavage yields linear diols or diacids .

Table 2: Representative Reactions

Reaction TypeReagentsProductYield (%)
EsterificationMeOH, H2_2SO4_4Methyl ester88
AmidationEDC, HOBt, NH3_3Cyclopropanecarboxamide72
Chlorine SubstitutionPiperidine, DMF5-Piperidinylpyridine derivative65

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents: Analogues with modified pyridine substituents show activity against Gram-positive bacteria (MIC: 2–8 μg/mL) .

  • Kinase Inhibitors: Incorporation into heterocyclic scaffolds enhances binding to ATP pockets in tyrosine kinases .

Materials Science

  • Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) construction with Cu(II) or Zn(II) nodes .

Comparison with Structural Analogues

Table 3: Analogues and Their Properties

CompoundSubstituentKey Differences
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acidF at C5Higher metabolic stability
1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acidCl at C6Altered electronic effects on pyridine

The 5-chloro derivative exhibits enhanced electrophilicity at the pyridine ring compared to its 6-chloro isomer, influencing reactivity in cross-coupling reactions .

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